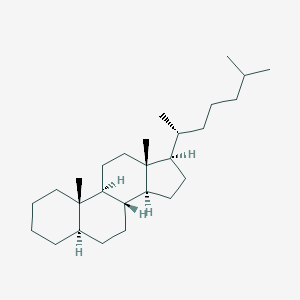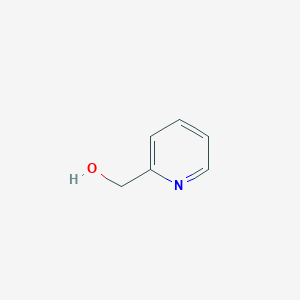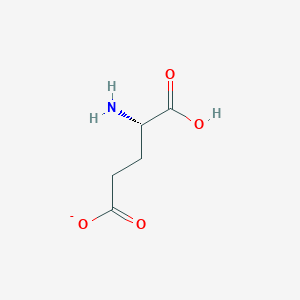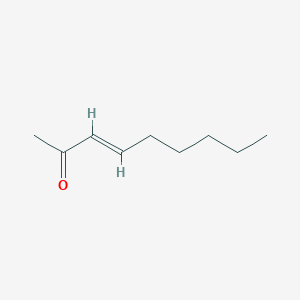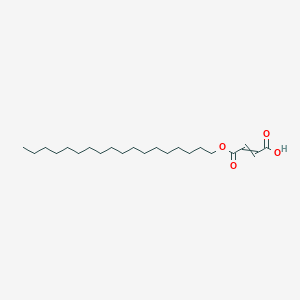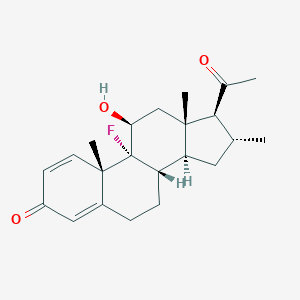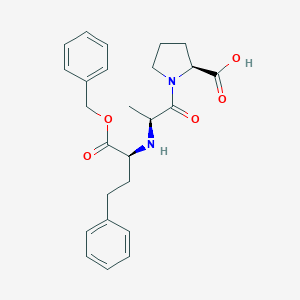
Enalaprilat Benzyl Ester
Vue d'ensemble
Description
Enalaprilat Benzyl Ester Synthesis Analysis
The synthesis of compounds related to Enalaprilat Benzyl Ester involves enantioselective methods that can produce high enantiomeric excesses, which is crucial for the activity of many pharmaceuticals. One such method for synthesizing protected carboxylic esters, which could be related to the synthesis of Enalaprilat Benzyl Ester, utilizes a combination of osmium, palladium, and base catalysis. This approach starts with achiral 1,3-dieneoates and involves an enantio- and regioselective Sharpless dihydroxylation followed by a palladium-catalyzed reduction to form delta-hydroxy-1-enoates. These intermediates are then converted into benzylidene-protected 3,5-dihydroxy carboxylic esters in a single step, yielding good overall yields (25% to 51%) and high enantiomeric excesses (80% to >95%) .
Molecular Structure Analysis
While the specific molecular structure of Enalaprilat Benzyl Ester is not detailed in the provided papers, the synthesis of related compounds involves the formation of complex esters with multiple chiral centers. The benzylidene protection group mentioned in the synthesis is a common tactic in organic chemistry to protect diol functionalities during synthesis, which could be a relevant step in the synthesis of Enalaprilat Benzyl Ester. The high enantiomeric excesses indicate that the synthesis methods are effective in controlling the stereochemistry of the resulting molecule, which is essential for the biological activity of many drugs .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related esters include the Sharpless dihydroxylation, which introduces two hydroxyl groups with high regio- and enantioselectivity. This is followed by a palladium-catalyzed reduction, which is a key step in the formation of the delta-hydroxy-1-enoates. The final step involves the conversion of these intermediates into benzylidene-protected esters, which are valuable in the synthesis of complex organic molecules that could include Enalaprilat Benzyl Ester .
Physical and Chemical Properties Analysis
The physical and chemical properties of Enalaprilat Benzyl Ester are not directly discussed in the provided papers. However, the synthesis of related benzylidene-protected esters suggests that these compounds are likely to be solid at room temperature and may require specific conditions for storage and handling due to the presence of reactive functional groups. The high enantiomeric excesses achieved in the synthesis also suggest that the physical properties such as melting points and solubilities could be significantly different between the enantiomers, which is an important consideration in the development and formulation of pharmaceuticals .
Case Studies and Applications
Although no specific case studies are mentioned in the provided papers, the synthesis methods and the types of compounds being synthesized are highly relevant to the pharmaceutical industry. The enantioconvergent radical cross-coupling reactions, for example, are valuable tools for the assembly of synthetically valuable enantioenriched alkenes. These methods have potential utility in the synthesis of various enantioenriched building blocks and in the late-stage functionalization for drug discovery, which could include the synthesis of Enalaprilat Benzyl Ester or related compounds. The design of hemilabile ligands in copper-catalyzed reactions, as mentioned in the second paper, highlights the ongoing efforts to improve the efficiency and selectivity of synthetic methods that could be applied to the synthesis of Enalaprilat Benzyl Ester .
Applications De Recherche Scientifique
Nanoparticle Carriers for Improved Drug Absorption
Enalaprilat, a prominent angiotensin-converting enzyme inhibitor, faces challenges in absorption from the gastrointestinal tract due to its poor solubility. Research by Ahlin et al. (2002) focused on developing polymeric nanoparticles using poly-(lactide-co-glycolide) (PLGA) and polymethylmethacrylate (PMMA) as carriers to enhance the transport of enalaprilat through the intestinal mucosa. This study demonstrates the potential of nanoparticle carriers to improve the oral bioavailability of drugs with low gastrointestinal absorption, such as enalaprilat, by facilitating their transport across the intestinal barrier (Ahlin, Kristl, Kristl, & Vrečer, 2002).
Prodrug Activation and Absorption
The prodrug strategy, utilizing compounds like enalapril to improve pharmacokinetic properties of drugs exhibiting poor bioavailability, is exemplified in the work of Holenarsipur et al. (2015). Their study on enalapril, a carboxyl ester prodrug, reveals significant insights into the mechanisms of drug absorption and activation within the intestine and liver, emphasizing the conversion of enalapril to its active metabolite, enalaprilat. This research underscores the importance of understanding the metabolic pathways of prodrugs in enhancing drug design and delivery for optimal therapeutic outcomes (Holenarsipur et al., 2015).
Pharmacokinetic Studies and Bioequivalence
Enalapril's conversion to enalaprilat and its pharmacokinetic parameters have been the subject of various studies aiming to ensure the efficacy and safety of its use. For instance, a bioequivalence study conducted by Portolés et al. (2004) compared two formulations of enalapril, highlighting the critical role of pharmacokinetic studies in establishing the equivalency of different drug formulations. This research provides a foundation for understanding how enalapril is metabolized and absorbed, leading to its active form, enalaprilat, which is essential for its antihypertensive effects (Portolés, Terleira, Almeida, García-Arenillas, Caturla, Filipe, & Vargas, 2004).
Novel Analytical Methods for Drug Determination
The development of sensitive and reliable analytical methods for the determination of enalapril and enalaprilat in biological samples is crucial for pharmacokinetic and bioequivalence studies. Research by Pisarev et al. (2005) introduced a high-performance liquid chromatography with mass-spectrometric detection (HPLC/MS) method for quantifying these compounds in blood plasma, providing a tool for accurate measurement of enalapril and enalaprilat levels. This advancement supports the ongoing evaluation of drug absorption, distribution, metabolism, and excretion, facilitating the optimization of therapeutic regimens (Pisarev, Moskaleva, Zverkov, Smirnova, Belolipetskaya, & Sukhanov, 2005).
Safety And Hazards
Enalaprilat is used in the management of hypertension when oral therapy is not practical . It is poorly absorbed orally and requires intravenous administration . It is also detectable in human breast milk, which creates a potential for adverse events in nursing infants . The safety data sheet for Enalaprilat Injection, USP indicates that it may damage the unborn child .
Orientations Futures
Propriétés
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-18(23(28)27-16-8-13-22(27)24(29)30)26-21(15-14-19-9-4-2-5-10-19)25(31)32-17-20-11-6-3-7-12-20/h2-7,9-12,18,21-22,26H,8,13-17H2,1H3,(H,29,30)/t18-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETMTRRGHPOVSP-NYVOZVTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628433 | |
| Record name | N-[(2S)-1-(Benzyloxy)-1-oxo-4-phenylbutan-2-yl]-L-alanyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Enalapril impurity E | |
CAS RN |
76391-33-8 | |
| Record name | Enalapril impurity E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076391338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(2S)-1-(Benzyloxy)-1-oxo-4-phenylbutan-2-yl]-L-alanyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Diphenylmethyl)thio]acetamide](/img/structure/B130414.png)


